4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine
Description
4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine (compound 69) is a piperidine derivative with a stereochemical configuration of (3R,4S). Its structure includes a 4-chlorophenyl group at position 4, a methyl group at position 1, and a propyl chain at position 3 of the piperidine ring. The compound is synthesized via a multi-step process involving HCl in dioxane, formaldehyde, and reductive amination with NaBH(OAc)₃ .
Properties
CAS No. |
1956381-81-9 |
|---|---|
Molecular Formula |
C15H22ClN |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-methyl-3-propylpiperidine |
InChI |
InChI=1S/C15H22ClN/c1-3-4-13-11-17(2)10-9-15(13)12-5-7-14(16)8-6-12/h5-8,13,15H,3-4,9-11H2,1-2H3 |
InChI Key |
MWGRXFWGMDSMNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(CCC1C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine typically involves the reaction of 4-chlorobenzaldehyde with 1-methyl-3-propylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The reaction mechanism involves the formation of an imine intermediate, which is subsequently reduced to form the final product.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
Dopamine Reuptake Inhibition
4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine acts primarily as a dopamine reuptake inhibitor . This mechanism is significant in the context of treating conditions such as:
- Cocaine Addiction : Developed as a potential therapeutic agent to mitigate the effects of cocaine addiction by enhancing dopamine availability in the synaptic cleft .
- Parkinson’s Disease : Given its interaction with dopaminergic pathways, it could be explored for symptomatic relief in Parkinson's disease, where dopaminergic signaling is compromised.
Potential Antagonistic Properties
Research indicates that 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine may exhibit both agonist and antagonist properties at various receptor sites, influencing neurotransmission pathways. This dual action could be beneficial in developing medications targeting multiple symptoms or disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The ability to create derivatives or related compounds enhances its applicability in medicinal chemistry, allowing researchers to explore variations that might improve efficacy or reduce side effects .
Case Study 1: Cocaine Addiction Treatment
A study led by Alan Kozikowski demonstrated the efficacy of 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine as a potential treatment for cocaine addiction. The research highlighted its ability to inhibit dopamine reuptake effectively, suggesting a pathway for reducing cocaine-seeking behavior in animal models .
Case Study 2: QSAR Modelling
In a doctoral thesis by Fredrik Pettersson, quantitative structure-activity relationship (QSAR) modeling was employed to analyze the pharmacological responses of various piperidine derivatives, including 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine. The study established correlations between structural modifications and biological activity, paving the way for rational drug design within this chemical class .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
Structural Differences :
- UDO: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone.
- UDD : N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.
- Both feature trifluoromethyl and pyridyl groups, unlike compound 69 , which lacks these electronegative substituents.
Functional Differences :
- UDO and UDD are non-azolic CYP51 inhibitors effective against Trypanosoma cruzi (Chagas disease) .
- Compound 69 ’s lack of trifluoromethyl groups and pyridine rings may limit its utility in CYP51 inhibition but could enhance selectivity for other targets.
Piperazine-Based Antihistamines (Levocetirizine and Cetirizine)
Structural Differences :
Functional Differences :
- Levocetirizine and cetirizine are H₁-antihistamines used for allergies. The piperazine ring and polar groups are critical for histamine receptor binding .
- Compound 69’s piperidine ring and non-polar propyl/methyl groups suggest divergent mechanisms, possibly targeting central nervous system (CNS) receptors or metabolic enzymes.
Piperidin-4-one Derivatives (1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one)
Structural Differences :
Functional Differences :
Hydroxypiperidine Derivatives (4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one)
Structural Differences :
- Contains a hydroxyl group at position 4 of the piperidine ring and a fluorophenyl-linked butanone .
- Compound 69 lacks hydroxyl and fluorophenyl groups but has a methyl-propyl substitution.
Functional Differences :
- The hydroxyl and fluorophenyl groups in this derivative are associated with antipsychotic or CNS modulation .
- Compound 69’s simpler structure may prioritize metabolic stability or binding to non-CNS targets.
Comparative Data Table
Key Findings and Implications
- Structural Determinants : The piperidine/piperazine core and substituent electronegativity (e.g., trifluoromethyl, hydroxyl) dictate target specificity. Compound 69 ’s lipophilic profile may favor CNS or metabolic enzyme interactions.
- Synthetic Accessibility : Compound 69 ’s synthesis is less complex than UDO/UDD or levocetirizine, suggesting scalability for preclinical studies.
- Therapeutic Potential: While existing analogs target parasites, allergies, or infections, compound 69’s unique substitution pattern warrants exploration in understudied areas like neuropharmacology or oncology.
Biological Activity
4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine, also known as 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neuropharmacology. Developed as a dopamine reuptake inhibitor, it shows promise in treating cocaine addiction and possibly other neuropsychiatric disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Properties
The primary biological activity of 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine is its role as a dopamine reuptake inhibitor . This mechanism is crucial in modulating dopaminergic neurotransmission, which is implicated in various psychiatric conditions.
Key Findings:
- Dopamine Reuptake Inhibition : The compound selectively inhibits the dopamine transporter (DAT), which increases dopamine levels in the synaptic cleft. This effect is particularly significant in the context of cocaine addiction, where it may mitigate withdrawal symptoms and cravings by enhancing dopaminergic signaling .
- Selectivity : While related compounds often exhibit varying affinities for serotonin and norepinephrine transporters, 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine shows a preference for DAT over these other targets .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the piperidine structure can significantly alter the biological activity of related compounds. The (3S,4S)-enantiomer of this compound is noted to be the most potent form .
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances DAT inhibition |
| Methyl Propyl Group | Contributes to lipophilicity and receptor binding affinity |
Case Studies
Several studies have explored the pharmacological effects of this compound and its derivatives:
- Cocaine Addiction Treatment : A study indicated that 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine could serve as a potential therapeutic agent for cocaine dependence by modulating dopaminergic pathways .
- In Vivo Studies : Research involving animal models demonstrated that administration of this compound resulted in increased locomotor activity, suggesting enhanced dopaminergic transmission .
The primary mechanism by which 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine exerts its effects is through the inhibition of dopamine reuptake via DAT. This action leads to increased extracellular dopamine concentrations, which can influence mood, reward pathways, and addiction behaviors.
Additional Biological Activities
While the focus has primarily been on its dopaminergic effects, some studies suggest potential interactions with other neurotransmitter systems:
- Monoamine Oxidase (MAO) Inhibition : Some derivatives have shown MAO inhibitory properties, which may contribute to their overall pharmacological profile .
- Sigma Receptor Interaction : Preliminary findings indicate that this compound may interact with sigma receptors, which are involved in various cellular signaling pathways and may influence neuroprotection and neuroplasticity .
Q & A
Q. How to assess environmental impact and degradation products of this compound?
- Methodological Answer : Conduct photolysis studies under UV light (λ = 254–365 nm) to simulate sunlight degradation. Use LC-HRMS to identify breakdown products. Perform ecotoxicity assays (e.g., Daphnia magna or algae growth inhibition) following OECD guidelines .
Notes
- Avoid commercial sources (e.g., benchchem.com ) per user guidelines; prioritize peer-reviewed data (PubChem, journals).
- All methodologies align with CRDC classifications for chemical engineering and materials research ().
- For advanced statistical analysis, refer to factorial design principles () and ICReDD’s computational frameworks ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
